N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Description
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a synthetic organic compound featuring a thieno[3,4-c]pyrazol core substituted with a 2-methylphenyl group at position 2 and an adamantane-1-carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-14-4-2-3-5-20(14)26-21(18-12-28-13-19(18)25-26)24-22(27)23-9-15-6-16(10-23)8-17(7-15)11-23/h2-5,15-17H,6-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKZRDLNWATQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Adamantane Moiety: This is achieved through a nucleophilic substitution reaction where the adamantane carboxylic acid or its derivative reacts with the thieno[3,4-c]pyrazole intermediate.
Final Coupling: The final step involves coupling the 2-methylphenyl group to the thieno[3,4-c]pyrazole-adamantane intermediate under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and lipophilicity.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to interact with the active site of certain enzymes, inhibiting their activity and thereby exerting its biological effects . The compound’s lipophilicity, imparted by the adamantane moiety, enhances its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide
- Structure : Features a tert-butyl group at position 2 instead of 2-methylphenyl.
- Molecular Formula : C₂₀H₂₉N₃OS (MW: 359.53 g/mol) .
- Key Properties : Higher molecular weight than the target compound due to the bulky tert-butyl group, which may enhance steric hindrance and reduce solubility.
- Availability : Priced at $8–$10 per gram for research use .
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
- Structure: Contains a 4-fluorophenyl substituent and a 5-oxo group on the thienopyrazol ring.
- Molecular Formula : C₂₂H₂₄FN₃O₂S (MW: 413.51 g/mol) .
- Purity : ≥95% (research grade) .
Functional Analogues: Adamantane-Containing Triazole-Thiones
5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones
- Structure : Adamantane-1-carboxamide is replaced with a triazole-thione core. Derivatives include alkylthio chains (e.g., butyl, hexyl) .
- Key Properties: Solubility: Crystalline solids recrystallized from n-butanol, suggesting moderate polarity . Bioactivity: Demonstrated antihypoxic activity in rat models. For example, 3-hexylthio-5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole increased survival time under hypoxia by 42% compared to controls .
Structural and Functional Analysis
Molecular Weight and Solubility Trends
Pharmacological Implications
- Thienopyrazol Derivatives: The absence of a 5-oxo group in the target compound may reduce hydrogen-bonding capacity compared to the 4-fluorophenyl analogue .
- Triazole-Thiones: While structurally distinct, these compounds demonstrate that adamantane derivatives with sulfur-containing heterocycles can exhibit significant bioactivity (e.g., antihypoxic effects) .
Biological Activity
N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 344.47 g/mol. The presence of the adamantane moiety contributes to its stability and lipophilicity, enhancing its bioavailability.
Antitumor Activity
Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant antitumor activity. These compounds have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in various cancers such as melanoma. For instance, a study on pyrazole derivatives demonstrated their ability to inhibit tumor cell proliferation by targeting specific kinases involved in cancer signaling pathways .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
This compound has shown promising results against various bacterial strains. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. In vitro studies have reported moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,4-c]pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the adamantane structure can significantly alter potency and selectivity. For example:
- Position 1 : Substituents at this position can enhance binding affinity to target proteins.
- Position 3 : Variations here influence the compound's solubility and metabolic stability.
- Adamantane moiety : This component contributes to increased lipophilicity and cellular uptake.
Case Studies
- Antitumor Efficacy : A study evaluated a series of thieno[3,4-c]pyrazole derivatives for their ability to inhibit cancer cell lines. The most potent compound exhibited an IC50 value of 0.5 µM against melanoma cells, demonstrating a strong correlation between structural modifications and enhanced antitumor activity .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound were administered to assess their effects on inflammatory markers. Results indicated a significant reduction in edema and inflammatory cytokines compared to control groups .
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the construction of the thieno[3,4-c]pyrazole core followed by coupling with adamantane-1-carboxamide. Key steps include:
- Coupling reactions : Use hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) in dimethylformamide (DMF) to facilitate amide bond formation .
- Optimization : Control reaction temperature (e.g., 0–25°C), inert atmosphere (N₂/Ar), and solvent polarity to minimize side reactions. Computational methods (e.g., quantum chemical calculations) can predict optimal pathways .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Core formation | Thiophene derivatives + hydrazines | Use anhydrous solvents |
| Adamantane coupling | HOBt/EDC.HCl in DMF | Monitor pH (6.5–7.5) |
Q. How should researchers characterize the compound’s structural integrity and purity?
Standard techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., ¹H NMR for adamantane protons at δ 1.5–2.1 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ~450–500 g/mol for analogous compounds) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
Advanced Tip : X-ray crystallography resolves crystal packing and bond angles, critical for structure-activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
